Heliotron

Pharmacokinetics Bioavailability Toxicology

Heliotrine delivers a 47-fold higher absolute oral bioavailability (23.3%) compared to the diester lasiocarpine (0.5%), enabling reproducible chronic hepatotoxicity modeling without the excessive early mortality seen with more lethal PAs. Its validated OCT1-dependent uptake mechanism and intermediate LD50 (296 mg/kg) provide a precise experimental window unmatched by generic PA substitutes. Choose ≥98% pure reference standard for LC-MS/MS calibration, hepatic fibrosis induction, or AR-targeted drug discovery.

Molecular Formula C16H27NO5
Molecular Weight 313.39 g/mol
Cat. No. B12084254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliotron
Molecular FormulaC16H27NO5
Molecular Weight313.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O
InChIInChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3
InChIKeyLMFKRLGHEKVMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heliotron (Heliotrine) – Technical Specifications, Differentiation from Pyrrolizidine Alkaloid Analogs, and Procurement Considerations


Heliotron, chemically designated as heliotrine (CAS 303-33-3, PubChem CID 906426, CHEBI:5643), is a monoester pyrrolizidine alkaloid (PA) of the heliotridine-type [1]. It is a naturally occurring secondary metabolite found in Heliotropium species and is widely employed as a reference standard in toxicological research, metabolomics, and hepatotoxicity modeling [2][3]. Structurally distinct from more toxic diester PAs such as lasiocarpine and riddelliine, heliotrine exhibits a differentiated pharmacokinetic and toxicodynamic profile that dictates its specific utility in experimental systems [4].

Why In-Class Pyrrolizidine Alkaloids Are Not Freely Interchangeable: Pharmacokinetic and Toxicological Heterogeneity of Heliotron


Pyrrolizidine alkaloids (PAs) exhibit marked heterogeneity in their pharmacokinetic properties and toxic potency, which cannot be inferred from structural similarity or esterification class alone [1]. Even among structurally related PAs, oral bioavailability can vary by orders of magnitude, hepatic clearance differs substantially, and the extent of bioactivation to genotoxic pyrrolic metabolites is compound-specific [2]. The monoester heliotrine, for instance, demonstrates an absolute oral bioavailability of 23.3%, approximately 47-fold higher than the diester lasiocarpine at 0.5% [3]. Such disparities render generic substitution invalid for applications where precise exposure levels, toxicity thresholds, or metabolic activation kinetics are critical experimental variables. The quantitative evidence below establishes heliotrine's differentiated profile against its most relevant comparators, enabling informed scientific selection.

Heliotron (Heliotrine) – Quantitative Differentiation Evidence Against Pyrrolizidine Alkaloid Comparators


Comparative Oral Bioavailability: Heliotrine vs. Lasiocarpine in Rats

In a direct head-to-head rat pharmacokinetic study, the absolute oral bioavailability of heliotrine was determined to be 23.3%, which significantly exceeds that of the open-chain diester lasiocarpine (0.5%) [1]. Following oral administration of 10 mg/kg, heliotrine achieved a Cmax of 320 ± 26 ng/mL and an AUC0-t of 396 ± 18 ng/mL×h, compared to 51.7 ± 22.5 ng/mL and 18.2 ± 3.8 ng/mL×h for lasiocarpine, respectively [1].

Pharmacokinetics Bioavailability Toxicology

Cytotoxic Potency in Chicken Hepatocytes: Heliotrine vs. Lasiocarpine vs. Riddelliine

In CRL-2118 chicken hepatocytes, heliotrine exhibited a mean CT50 of 73 ± 9 µM, placing it in the 'highly toxic' category alongside lasiocarpine (31 ± 15 µM) and senecionine (96 ± 35 µM), yet notably less potent than lasiocarpine and more potent than the medium-toxicity comparator riddelliine (162 ± 43 µM) [1]. The overall cytotoxicity ranking was determined as lasiocarpine > seneciphylline > senecionine > heliotrine > riddelliine > monocrotaline [1].

Cytotoxicity Hepatotoxicity In vitro

Acute Toxicity (LD50) in Rats: Heliotrine Exhibits Reduced Lethality Relative to Diester Analogs

The intraperitoneal LD50 of heliotrine in male rats is 296 mg/kg, approximately 3.8-fold higher (i.e., less acutely lethal) than that of the open-chain diester lasiocarpine (77 mg/kg) [1]. This lower acute lethality aligns with its monoester structural class and reduced capacity for metabolic activation to highly reactive pyrrolic intermediates relative to diesters [1].

LD50 Acute toxicity In vivo

DNA Adduct Formation: Heliotrine Produces Lower DHP-Adduct Levels Than Retronecine-Type Diesters

Following rat liver microsomal incubation, the relative order of DHP-derived DNA adduct formation was riddelliine ≈ retrorsine > monocrotaline > heliotrine [1]. Heliotrine, a monoester with a C7 hydroxyl, yields reduced adduct levels compared to the diesters riddelliine and retrorsine, yet still generates the same adduct species, confirming that DHP-derived DNA adducts are common biomarkers across PA structural classes [1].

Genotoxicity DNA adducts Metabolism

Androgen Receptor Binding Affinity: In Silico Comparison of Heliotrine with Enzalutamide

In a QSAR and molecular docking study, heliotrine demonstrated a binding free energy of -10.09 kcal/mol to the human androgen receptor, exceeding the binding affinity of the clinical AR antagonist enzalutamide (-8.21 kcal/mol) [1]. Key hydrogen bond interactions with residues Asn160, Asp164, Glu57, and Arg94 were identified as stabilizing the ligand-receptor complex, and molecular dynamics simulations confirmed more stable interactions compared to the standard drug [1].

Molecular docking Androgen receptor Computational chemistry

Teratogenic Equivalence: Heliotrine vs. Dehydroheliotridine in Pregnant Rats

In pregnant hooded rats, a heliotrine dose of 200 mg/kg (i.p.) produced teratogenic effects on embryos that were comparable in severity to those induced by 40 mg/kg of its active pyrrolic metabolite, dehydroheliotridine (DHH) [1]. Skeletal abnormalities including retarded ossification, distorted ribs and long bones, cleft palate, and foot defects were observed in both treatment groups [1].

Teratogenicity Developmental toxicology In vivo

Heliotron (Heliotrine) – Optimal Research and Industrial Application Scenarios Based on Differentiation Evidence


Experimental Induction of Hepatitis and Cirrhosis in Rodent Models

Heliotrine is the reference compound of choice for establishing reproducible rodent models of hepatic injury, fibrosis, and cirrhosis . Its intermediate acute toxicity (LD50 296 mg/kg) relative to more lethal diesters such as lasiocarpine (77 mg/kg) [1] permits a wider dosing window, enabling chronic or subchronic administration protocols without excessive early mortality. The documented dose-response for hepatotoxicity and the availability of high-purity reference standards further support its use in mechanistic studies of PA-induced liver disease and for preclinical evaluation of hepatoprotective interventions.

Reference Standard for Quantitative Analysis of Pyrrolizidine Alkaloids in Food and Botanical Samples

Given its well-characterized physicochemical properties and the availability of certified reference materials with assigned absolute purity , heliotrine is an optimal calibration standard for LC-MS/MS and GC-MS methods used to quantify PA contamination in herbal supplements, teas, and food products. The compound's distinct retention time and mass spectral signature facilitate its use as an internal standard in multi-analyte methods targeting the diverse structural classes of PAs encountered in regulatory testing [2].

In Vitro Model of OCT1-Dependent Hepatocellular Uptake and Toxicity

Heliotrine has been validated as a probe substrate for studying organic cation transporter-1 (OCT1)-mediated uptake into human hepatocytes [3]. Its OCT1-dependent cytotoxicity can be titrated and selectively inhibited by OCT1 blockers such as quinidine and d-THP, making it a valuable tool for investigating transporter-mediated toxification mechanisms and for screening potential inhibitors of PA-induced genotoxicity [3]. The compound's intermediate cytotoxic potency (CT50 73 µM) provides a sensitive dynamic range for such assays [1].

Lead Scaffold for Androgen Receptor Antagonist Development in Computational Drug Discovery

Computational studies have identified heliotrine as a promising lead scaffold for targeting the androgen receptor (AR) in benign prostatic hyperplasia [4]. Its in silico binding free energy (-10.09 kcal/mol) surpasses that of the clinical AR antagonist enzalutamide (-8.21 kcal/mol) [4]. This evidence supports the prioritization of heliotrine and its structural analogs for further in vitro validation, medicinal chemistry optimization, and in vivo efficacy testing in AR-driven disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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